molecular formula C7H9NO2S2 B1277703 {[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid CAS No. 446829-98-7

{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid

Cat. No. B1277703
M. Wt: 203.3 g/mol
InChI Key: JIKOHTMQEPJNFC-UHFFFAOYSA-N
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Description

“{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid” is a chemical compound with the molecular formula C7H9NO2S2. It has a molecular weight of 203.28 . The compound is solid in form .


Molecular Structure Analysis

The compound’s structure can be represented by the SMILES string O=C(O)CSCC1=CSC(C)=N1 . This indicates that the compound contains a thiazole ring (CSCN) attached to a methyl group © and a thioacetic acid group (CSC(O)=O) .


Physical And Chemical Properties Analysis

“{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid” is a solid compound . Its exact mass and monoisotopic mass are both 157.01974964 g/mol . The compound has a topological polar surface area of 78.4 Ų .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • The synthesis of new quinazoline derivatives that are expected to be biologically active, incorporating thiazole substituents, has been reported by Párkányi and Schmidt (2000) in the Journal of Heterocyclic Chemistry. They synthesized 2-methyl-4(3H)-quinazolinones with various thiazole substituents, demonstrating a potential for biological activity (Párkányi & Schmidt, 2000).

Studies on Acute Toxicity and Physical-Chemical Properties

  • Research by Salionov (2015) focused on the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, including those with a thiazole core. The study investigated their acute toxicity and found that these compounds are generally non-toxic or low-toxic, offering insights into their safety profile (Salionov, 2015).

Luminescent Properties and Applications

  • Grummt, Weiss, Birckner, and Beckert (2007) in The journal of physical chemistry. A explored the absorption, fluorescence, and excitation spectra of thiazole derivatives. They found high fluorescence quantum yields and large Stokes shift values, indicating potential applications in metal sensing and as laser dyes (Grummt et al., 2007).

Crystal Structure Analysis

  • Dölling, Herrmann, Augustin, Ahnert, Heinemann, and Hartung (1991) reported the synthesis of acrylic acid derivatives with a thiazole component. They conducted X-ray analysis to determine the crystal structure of these compounds, which could have implications for understanding their molecular properties (Dölling et al., 1991).

Complex Formation with Metals

  • Singh and Baruah (2008) in Polyhedron studied the formation of nickel, copper, and zinc complexes with a thiazole-derived acetic acid ester. This research highlights the potential of thiazole derivatives in forming metal complexes with various applications (Singh & Baruah, 2008).

Antimicrobial and Antifungal Applications

  • Shelke, Mhaske, Kasam, and Bobade (2014) synthesized oxadiazole derivatives containing a thiazole moiety and evaluated their antifungal activity. This study suggests potential applications of thiazole derivatives in developing antifungal agents (Shelke et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to handle the compound with care and follow appropriate safety measures .

Future Directions

The future research directions for “{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid” could include exploring its potential biological activities, given the known activities of thiazoles . Additionally, studies could focus on developing efficient synthesis methods for this compound.

properties

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-5-8-6(3-12-5)2-11-4-7(9)10/h3H,2,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKOHTMQEPJNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427921
Record name {[(2-methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid

CAS RN

446829-98-7
Record name Acetic acid, 2-[[(2-methyl-4-thiazolyl)methyl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446829-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[(2-methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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